![molecular formula C16H15ClN2O2S B5783657 2-[(2-anilino-2-oxoethyl)thio]-N-(3-chlorophenyl)acetamide](/img/structure/B5783657.png)
2-[(2-anilino-2-oxoethyl)thio]-N-(3-chlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-anilino-2-oxoethyl)thio]-N-(3-chlorophenyl)acetamide, also known as CA-4, is a synthetic compound that has been extensively studied for its potential as an anticancer agent. It belongs to the family of combretastatins, which are natural products found in the bark of the African tree Combretum caffrum. CA-4 has been found to have potent antitumor activity, and its mechanism of action involves disrupting the formation of new blood vessels that supply tumors with nutrients and oxygen.
Mechanism of Action
2-[(2-anilino-2-oxoethyl)thio]-N-(3-chlorophenyl)acetamide works by binding to the protein tubulin, which is involved in the formation of microtubules, the structural components of cells. By binding to tubulin, 2-[(2-anilino-2-oxoethyl)thio]-N-(3-chlorophenyl)acetamide disrupts the formation of new microtubules, which are required for cell division and the formation of new blood vessels. This leads to the death of tumor cells and a reduction in the blood supply to tumors, which can help to slow their growth and spread.
Biochemical and physiological effects:
2-[(2-anilino-2-oxoethyl)thio]-N-(3-chlorophenyl)acetamide has a number of biochemical and physiological effects, including its ability to disrupt the formation of new blood vessels and inhibit the growth of tumor cells. It has also been found to induce apoptosis, or programmed cell death, in tumor cells. Additionally, 2-[(2-anilino-2-oxoethyl)thio]-N-(3-chlorophenyl)acetamide has been found to have anti-inflammatory effects, which may help to reduce inflammation in the body and improve overall health.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[(2-anilino-2-oxoethyl)thio]-N-(3-chlorophenyl)acetamide in lab experiments is its potent antitumor activity, which makes it a promising candidate for the development of new cancer treatments. However, there are also some limitations to using 2-[(2-anilino-2-oxoethyl)thio]-N-(3-chlorophenyl)acetamide in lab experiments, including its potential toxicity and the need for specialized equipment and expertise to synthesize and handle the compound safely.
Future Directions
There are a number of future directions for research on 2-[(2-anilino-2-oxoethyl)thio]-N-(3-chlorophenyl)acetamide, including the development of new methods for synthesizing the compound, the identification of new targets for its antitumor activity, and the development of new formulations or delivery methods to improve its efficacy and reduce toxicity. Additionally, research on the potential anti-inflammatory effects of 2-[(2-anilino-2-oxoethyl)thio]-N-(3-chlorophenyl)acetamide may lead to new treatments for inflammatory diseases.
Synthesis Methods
2-[(2-anilino-2-oxoethyl)thio]-N-(3-chlorophenyl)acetamide can be synthesized using a number of different methods, including the reaction of 3-chloroaniline with ethyl 2-bromoacetate to form 2-(3-chlorophenyl)ethyl 2-bromoacetate, which is then reacted with thioacetamide to form 2-[(2-anilino-2-oxoethyl)thio]-N-(3-chlorophenyl)acetamide. Other methods involve the use of palladium-catalyzed coupling reactions, or the use of a Grignard reagent to form the key intermediate.
Scientific Research Applications
2-[(2-anilino-2-oxoethyl)thio]-N-(3-chlorophenyl)acetamide has been extensively studied for its potential as an anticancer agent. It has been found to have potent antitumor activity against a number of different types of cancer, including breast cancer, lung cancer, and colon cancer. 2-[(2-anilino-2-oxoethyl)thio]-N-(3-chlorophenyl)acetamide works by disrupting the formation of new blood vessels that supply tumors with nutrients and oxygen, a process known as angiogenesis. This makes it a promising candidate for the treatment of cancer, as it targets a key aspect of tumor growth and survival.
properties
IUPAC Name |
2-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2S/c17-12-5-4-8-14(9-12)19-16(21)11-22-10-15(20)18-13-6-2-1-3-7-13/h1-9H,10-11H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJUVYPWOUOHCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSCC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

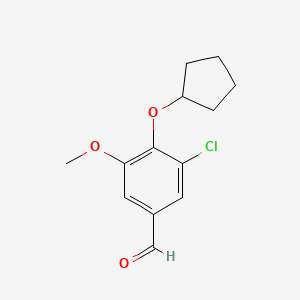
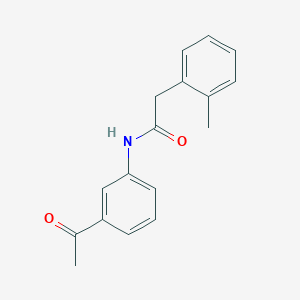

![N-{4-[(cyclopropylamino)sulfonyl]phenyl}acetamide](/img/structure/B5783591.png)
![ethyl 4-{[({4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}amino)carbonothioyl]amino}benzoate](/img/structure/B5783605.png)
![N-[2-(phenylthio)phenyl]-2-furamide](/img/structure/B5783614.png)
![2-(1-piperidinylcarbonyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-amine](/img/structure/B5783615.png)
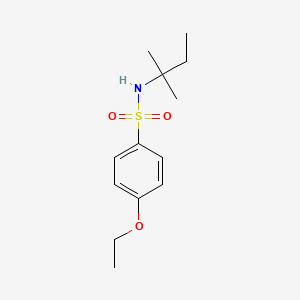
![4-methyl-N-[2-(4-methylphenyl)ethyl]benzenesulfonamide](/img/structure/B5783644.png)

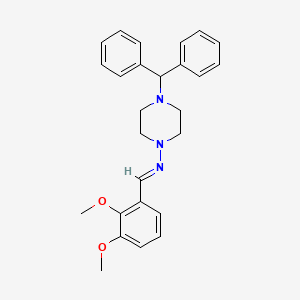
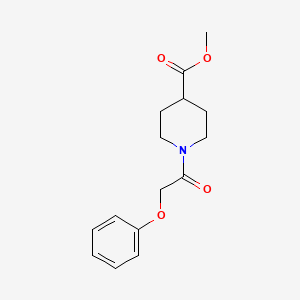
![4-benzyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B5783666.png)
![5-[(cycloheptylamino)methylene]-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5783667.png)